molecular formula C10H12N2O4 B8292396 M-Xylylene Dicarbamate

M-Xylylene Dicarbamate

Cat. No. B8292396
M. Wt: 224.21 g/mol
InChI Key: FSPRIMKLIVYESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Xylylene Dicarbamate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality M-Xylylene Dicarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M-Xylylene Dicarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

M-Xylylene Dicarbamate

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

[3-(carbamoyloxymethyl)phenyl]methyl carbamate

InChI

InChI=1S/C10H12N2O4/c11-9(13)15-5-7-2-1-3-8(4-7)6-16-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI Key

FSPRIMKLIVYESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)COC(=O)N)COC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out in the same manner as Example 3 except for using 80.5 g (0.1642 mol) of bis(2,2,3,3,4,4,5,5-octafluoropentyl)carbonate (to be referred to as “BOFC” hereinafter) synthesized in the above Synthesis Example 4 in place of BTFC, and it was confirmed that m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate) (to be referred to as XDC-4 hereinafter) was generated as the main product (XDA base yield 98.5%). Structural assignment of the product XDC-4 was carried out by 19F-NMR and GC-Mass analyses as well as 1H-NMR. Analytical Results of mass fragments of XDC-4, 1H-NMR and 19F-NMR were shown in the following.
Name
bis(2,2,3,3,4,4,5,5-octafluoropentyl)carbonate
Quantity
80.5 g
Type
reactant
Reaction Step One
Name
m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reaction was carried out in the same manner as Example 3 except for using 37.1 g (0.1642 mol) of bis(2,2,2-trifluoroethyl) carbonate (to be referred to as “BTrFC” hereinafter) synthesized in the above Synthesis Example 2 in place of BTFC, and it was confirmed that m-xylylene bis(2,2,2-trifluoroethyl carbamate) (to be referred to as XDC-2 hereinafter) was generated as the main product (XDA base yield 93.5%). Structural assignment of the product XDC-2 was carried out by 19F-NMR and GC-Mass analyses as well as 1H-NMR. Analytical Results of mass fragments of XDC-2, 1H-NMR and 19F-NMR were shown in the following.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
m-xylylene bis(2,2,2-trifluoroethyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction was carried out in the same manner as Example 3 except for using 80.5 g (0.1642 mol) of bis(2,2,3,3,4,4,5,5-octafluoropentyl) carbonate (to be referred to as “BOFC” hereinafter) synthesized in the above Synthesis Example 4 in place of BTFC, and it was confirmed that m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate) (to be referred to as XDC-4 hereinafter) was generated as the main product (XDA base yield 98.5%). Structural assignment of the product XDC-4 was carried out by 19F-NMR and GC-Mass analyses as well as 1H-NMR. Analytical Results of mass fragments of XDC-4, 1H-NMR and 19F-NMR were shown in the following.
Name
bis(2,2,3,3,4,4,5,5-octafluoropentyl) carbonate
Quantity
80.5 g
Type
reactant
Reaction Step One
Name
m-xylylene bis(2,2,3,3,4,4,5,5-octafluoropentyl carbamate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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